molecular formula C58H94O26 B1673115 (2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol CAS No. 55466-04-1

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Cat. No. B1673115
CAS RN: 55466-04-1
M. Wt: 1207.3 g/mol
InChI Key: KVKRFLVYJLIZFD-LLRMDSFGSA-N
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Description

The description of a chemical compound includes its molecular formula, systematic name, and other identifiers like CAS number and PubChem ID. The systematic name you provided seems to be a complex organic molecule, possibly a carbohydrate or a derivative.



Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This usually involves multiple steps, each with its own reactants, products, and conditions.



Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties. These properties can often be predicted using computational chemistry.


Scientific Research Applications

Computational Study on Blood Glucose Regulation

A study by Muthusamy and Krishnasamy (2016) explored the role of a complex molecule isolated from the fruits of Syzygium densiflorum Wall. ex Wight & Arn (Myrtaceae), traditionally used in diabetes treatment. The molecule was found to potentially target enzymes related to diabetes management through reverse pharmacophore mapping and molecular docking simulations. These findings suggest the molecule's relevance in regulating blood glucose levels, highlighting its potential application in diabetes research Muthusamy & Krishnasamy, 2016.

Synthesis and Characterization of Macrocyclic Receptors

Bazzicalupi et al. (1994) reported on the synthesis and basicity properties of new oxa-aza macrobicyclic receptors, demonstrating their behavior as diprotic bases in aqueous solutions. The study provided insights into the molecular structure and interactions within these complex molecules, potentially applicable in the development of molecular receptors or sensors Bazzicalupi et al., 1994.

Marine Compound Isolation and Characterization

Zhang et al. (2009) isolated two new compounds from the fungus Nigrospora sphaerica, alongside known compounds. The structural determination of these molecules underscores the significance of marine and fungal organisms as sources of novel compounds for potential pharmaceutical applications Zhang et al., 2009.

Antimicrobial Activities of Synthesized Compounds

Sharma et al. (2004) synthesized a series of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones and evaluated their antimicrobial activities against various bacteria. This study illustrates the process of synthesizing complex molecules and assessing their potential in antimicrobial therapy Sharma et al., 2004.

Functionalized Polyacetals

Pesce-Rodriguez et al. (1990) discussed the copolymerization of trioxane with 1,3-dioxep-5-ene, leading to copolymers with potential applications in materials science. The study highlights how complex molecules can contribute to the development of new materials with specific properties Pesce-Rodriguez et al., 1990.

Safety And Hazards

The safety and hazards of a compound are usually determined through laboratory testing and are documented in its Material Safety Data Sheet (MSDS).


Future Directions

Future directions could involve finding new synthesis routes, discovering new reactions, finding new applications, or improving the safety profile of the compound.


Please consult a qualified chemist or a relevant database for a comprehensive analysis of a specific compound. I hope this general information is helpful!


properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H94O26/c1-23(2)15-25-16-56(8,72)47-26-9-10-32-54(6)13-12-33(53(4,5)31(54)11-14-55(32,7)57(26)21-58(47,84-25)76-22-57)80-51-46(83-50-43(71)38(66)34(62)24(3)77-50)44(28(61)19-74-51)81-52-45(82-49-41(69)35(63)27(60)18-73-49)40(68)37(65)30(79-52)20-75-48-42(70)39(67)36(64)29(17-59)78-48/h15,24-52,59-72H,9-14,16-22H2,1-8H3/t24-,25-,26+,27+,28-,29+,30+,31-,32+,33-,34-,35-,36+,37+,38+,39-,40-,41+,42+,43+,44-,45+,46+,47-,48+,49-,50-,51-,52-,54-,55+,56-,57-,58-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKRFLVYJLIZFD-OQVAHBRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@](C[C@@H](O[C@@]78C[C@]6([C@@]5(CC[C@H]4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H94O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317892
Record name Jujuboside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1207.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Jujuboside A

CAS RN

55466-04-1
Record name Jujuboside A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55466-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Jujuboside A
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55466-04-1
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Record name JUJUBOSIDE A
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